molecular formula C10H17NO4 B1311954 2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate

Cat. No.: B1311954
M. Wt: 215.25 g/mol
InChI Key: XDYNGPAGOCWBMK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate typically involves the condensation of pyrrolidine derivatives with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted pyrrolidine derivatives from substitution reactions.

Scientific Research Applications

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which then interacts with the target site. This interaction can modulate the activity of the enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dicarboxylic acid: A non-esterified form with similar structural properties.

    Pyrrolidine-2-carboxylic acid: A simpler derivative with one carboxylic acid group.

    Pyrrolidine-3,4-dicarboxylic acid diethyl ester: A positional isomer with different reactivity.

Uniqueness

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate is unique due to its chiral nature and the presence of two ester groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

XDYNGPAGOCWBMK-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.